Tolperisone

描述

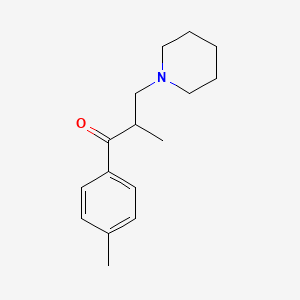

Structure

3D Structure

属性

IUPAC Name |

2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKFPVLPFLJRQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023686 |

Source

|

| Record name | Tolperisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-88-1 |

Source

|

| Record name | (±)-Tolperisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolperisone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolperisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tolperisone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tolperisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolperisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLPERISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5EOM0LD8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tolperisone's Mechanism of Action on Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolperisone, a centrally acting muscle relaxant, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels (VGSCs). This action dampens neuronal excitability, thereby reducing muscle spasticity and associated pain. This compound exhibits a state-dependent inhibition of VGSCs, showing a higher affinity for the open and inactivated states of the channel. This technical guide provides an in-depth analysis of this compound's interaction with various VGSC isoforms, presenting quantitative data on its inhibitory activity, detailing the experimental protocols used to elucidate its mechanism, and visualizing the key pathways and experimental workflows.

Introduction

This compound is a piperidine (B6355638) derivative used clinically for the treatment of neuromuscular disorders characterized by increased muscle tone.[1][2] Its efficacy is intrinsically linked to its ability to modulate neuronal signaling by targeting ion channels. The primary molecular targets of this compound are voltage-gated sodium and calcium channels.[1][3][4] This guide focuses specifically on its well-documented interaction with VGSCs, a key component of its mechanism of action.[2][5] Understanding the nuances of this interaction at the molecular level is crucial for the development of novel therapeutics with improved selectivity and side-effect profiles.

Quantitative Analysis of this compound's Inhibitory Action on VGSC Isoforms

This compound's inhibitory effect on various VGSC isoforms has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of this compound across different channel subtypes. The following table summarizes the available IC50 data.

| VGSC Isoform | This compound IC50 (µM) | Lidocaine (B1675312) IC50 (µM) | Species/Expression System | Reference |

| Na_v1.2 | 33.1 ± 4.5 | 44.1 ± 5.2 | Xenopus laevis oocytes | [6] |

| Na_v1.3 | 29.3 ± 3.8 | 49.2 ± 6.1 | Xenopus laevis oocytes | [6] |

| Na_v1.4 | 53.7 ± 6.9 | 67.3 ± 8.3 | Xenopus laevis oocytes | [6] |

| Na_v1.5 | 42.5 ± 5.5 | 58.4 ± 7.2 | Xenopus laevis oocytes | [6] |

| Na_v1.6 | 25.2 ± 3.3 | 78.5 ± 9.1 | Xenopus laevis oocytes | [6][7] |

| Na_v1.7 | 21.8 ± 2.9 | 65.4 ± 7.8 | Xenopus laevis oocytes | [6][7] |

| Na_v1.8 | 18.9 ± 2.5 | 92.1 ± 10.3* | Xenopus laevis oocytes | [6][7] |

| Medium-sized DRG neurons | ~60 (apparent dissociation constant) | Not Reported | Rat pups | [8] |

*Statistically significant difference between this compound and lidocaine IC50 values.[7]

State-Dependent Blockade of Voltage-Gated Sodium Channels

A critical aspect of this compound's mechanism is its state-dependent inhibition of VGSCs, a property it shares with local anesthetics like lidocaine.[9][10] This means that this compound's affinity for the sodium channel is dependent on the conformational state of the channel (resting, open, or inactivated).[10][11]

This compound exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state.[2][11] This is therapeutically advantageous as it allows for preferential blockade of channels in rapidly firing neurons, such as those involved in pathological hyperexcitability, while having a lesser effect on neurons firing at a normal physiological rate.[10] This state-dependent action contributes to its favorable side-effect profile, particularly the low incidence of sedation.[2]

The interaction of this compound with VGSCs leads to a shift in the steady-state inactivation curve to more negative potentials.[6][8] This indicates that at a given membrane potential, a larger fraction of sodium channels will be in the inactivated state and unavailable for opening, thus reducing neuronal excitability.

Figure 1: State-dependent binding of this compound to VGSCs.

Experimental Protocols

The characterization of this compound's effects on VGSCs has been primarily achieved through electrophysiological techniques, most notably the two-electrode voltage clamp (TEVC) and patch-clamp methods.

Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes

This technique is widely used for the heterologous expression and functional characterization of ion channels.[6]

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific human VGSC α-subunit of interest (e.g., Na_v1.2, Na_v1.3, etc.).

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard bath solution.

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.

-

The membrane potential is clamped at a holding potential (e.g., -100 mV).

-

Depolarizing voltage steps are applied to elicit sodium currents.

-

-

Drug Application: this compound is applied to the bath solution at varying concentrations to determine its effect on the sodium current amplitude.

-

Data Analysis: The reduction in current amplitude at different drug concentrations is used to construct a dose-response curve and calculate the IC50 value.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. This compound-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. A comparative study of the action of this compound on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Effect of this compound on the resting brain and on evoked responses, an phMRI BOLD study - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolperisone Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone hydrochloride is a centrally acting muscle relaxant used in the treatment of pathologically increased muscle tone associated with neurological diseases.[1] First synthesized in 1956, it has a long history of clinical use for conditions such as spasticity resulting from damage to the pyramidal tract, multiple sclerosis, myelopathy, and encephalomyelitis.[2][3] Chemically, it is a piperidine (B6355638) derivative, 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride.[4] A key advantage of this compound is its favorable side-effect profile, particularly the low incidence of sedation compared to other centrally acting muscle relaxants.[5] This is attributed to its specific mechanism of action, which involves the blockade of voltage-gated sodium and calcium channels.[1][6]

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for this compound hydrochloride, along with its primary signaling pathways.

Chemical and Physical Properties

This compound hydrochloride is a white, crystalline powder.[7] It is known to be highly soluble in water, particularly in acidic conditions (pH < 4.5).[8]

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₃NO·HCl | [4] |

| Molecular Weight | 281.82 g/mol | [9] |

| Melting Point | 173 - 183 °C | [2][10] |

| Appearance | White crystalline powder | [7] |

| pKa (Predicted for free base) | 8.47 ± 0.10 | [2] |

| UV λmax | 257 nm, 260 nm, 261 nm | [11][12][13] |

| Solubility | ||

| Water | >20 mg/mL | [8] |

| DMSO | 10 - 56 mg/mL | [11][14] |

| Ethanol (B145695) | 20 - 56 mg/mL | [11][14] |

| PBS (pH 7.2) | ~10 mg/mL | [11] |

| Dimethylformamide (DMF) | ~2 mg/mL | [11] |

Chemical Structure

The chemical structure of this compound hydrochloride is well-defined, and its systematic name according to IUPAC nomenclature is 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride.[9]

| Identifier | Value | Source(s) |

| IUPAC Name | 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | [9] |

| CAS Number | 3644-61-9 | [9] |

| SMILES | CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | [4] |

| InChI | InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H | [11] |

| InChIKey | ZBUVYROEHQQAKL-UHFFFAOYSA-N | [11] |

Experimental Protocols

Synthesis

A common method for the production of this compound hydrochloride involves the Mannich reaction.[10] In this synthesis, 4-methylpropiophenone is reacted with piperidine hydrochloride and 1,3-dioxolane (B20135) in the presence of an acid catalyst, such as hydrochloric acid.[10] The resulting this compound hydrochloride is then isolated as a crystalline solid by filtration after cooling the reaction mixture.[10] The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol and ethyl acetate (B1210297).[2] The final product is typically dried under vacuum to yield colorless crystals.[10]

High-Performance Liquid Chromatography (HPLC)

Several reversed-phase HPLC (RP-HPLC) methods have been developed for the quantification of this compound hydrochloride in bulk drug and pharmaceutical dosage forms. A representative method is detailed below.

Method for Estimation in Bulk and Pharmaceutical Dosage Forms [15]

-

Instrumentation : A high-performance liquid chromatograph equipped with a UV-visible detector.

-

Column : C18 column (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A mixture of acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate buffer containing 0.1% triethylamine (B128534) (55:45 v/v), with the pH adjusted to 4.0 with glacial acetic acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a wavelength of 260 nm.

-

Sample Preparation :

-

Standard Stock Solution : Accurately weigh 25 mg of this compound hydrochloride and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with water to obtain a concentration of 1000 µg/mL.

-

Assay Sample Solution (Tablets) : Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 25 mg of this compound hydrochloride to a 25 mL volumetric flask. Add 10 mL of water and sonicate for 10 minutes. Dilute to volume with water.

-

-

Analysis : Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas. Calculate the amount of this compound hydrochloride in the sample by comparing the peak area with that of the standard.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [16]

-

Instrumentation : A 400 MHz NMR spectrometer.

-

Sample Preparation : Dissolve the this compound hydrochloride sample in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition : Acquire the ¹H NMR spectrum.

-

Expected Chemical Shifts (in CDCl₃) :

-

12.1 ppm : (Singlet, broad) - Likely the hydrochloride proton.

-

8.006 ppm, 7.325 ppm : Aromatic protons.

-

4.610 ppm, 3.806 ppm, 3.519 ppm, 3.107 ppm, 3.062 ppm, 2.791 ppm, 2.502 ppm : Protons of the piperidine ring and the propane (B168953) backbone.

-

2.437 ppm, 2.256 ppm : Methyl protons on the aromatic ring and the propane backbone.

-

2.086 ppm, 1.84 ppm, 1.729 ppm, 1.379 ppm, 1.290 ppm : Aliphatic protons.

-

Infrared (IR) Spectroscopy [17]

-

Sample Preparation : Prepare a potassium bromide (KBr) disc containing a small amount of this compound hydrochloride or use the attenuated total reflectance (ATR) method.

-

Data Acquisition : Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Expected Characteristic Peaks : The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule, including the C=O stretch of the ketone, C-N stretching of the amine, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS) [18]

-

Instrumentation : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Ionization Mode : Electrospray ionization (ESI) in positive ion mode.

-

Sample Preparation : Plasma samples containing this compound are typically extracted using a liquid-liquid extraction method with a solvent like methyl t-butyl ether.

-

Analysis : The extracted sample is injected into the LC-MS/MS system. The mass spectrometer is set to monitor the transition of the protonated molecular ion [M+H]⁺ to specific product ions for quantification.

Mechanism of Action and Signaling Pathways

This compound hydrochloride exerts its muscle relaxant effects primarily through its action on the central nervous system.[6] It functions as a state-dependent blocker of voltage-gated sodium and calcium channels.[5] This action leads to a reduction in neuronal hyperexcitability and the inhibition of polysynaptic spinal reflexes.[5]

The primary mechanism involves the inhibition of nerve impulses, which reduces muscle tone and spasms.[19] By blocking these ion channels, this compound hydrochloride dampens the transmission of abnormal nerve signals that cause muscle spasticity.[6]

Caption: Primary mechanism of action of this compound Hydrochloride.

Recent research has also shed light on other potential signaling pathways influenced by this compound hydrochloride. One study has indicated its role in improving motor functions in a model of Parkinson's disease by inhibiting matrix metalloproteinase 9 (MMP-9) and downregulating the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling cascade.[20]

Caption: Secondary signaling pathway of this compound Hydrochloride.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 728-88-1 [chemicalbook.com]

- 3. Basic Aspects of the Pharmacodynamics of this compound, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride | 3644-61-9 | SynZeal [synzeal.com]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. ijrpr.com [ijrpr.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. This compound Hydrochloride | C16H24ClNO | CID 92965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US20060041141A1 - Method for producing salts of this compound - Google Patents [patents.google.com]

- 11. caymanchem.com [caymanchem.com]

- 12. jpionline.org [jpionline.org]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound hydrochloride(3644-61-9) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. Determination of this compound in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 20. This compound hydrochloride improves motor functions in Parkinson's disease via MMP-9 inhibition and by downregulating p38 MAPK and ERK1/2 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Pharmacological Profile of Tolperisone and its Metabolites

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tolperisone is a centrally acting muscle relaxant distinguished by its favorable safety profile, notably the absence of sedative effects commonly associated with this drug class. Its therapeutic action is primarily mediated through the state-dependent blockade of voltage-gated sodium and calcium channels, which suppresses neuronal hyperexcitability and inhibits spinal reflexes. This compound undergoes rapid and extensive first-pass metabolism, primarily via the CYP2D6 enzyme, into various metabolites, with hydroxymethyl-tolperisone being a key resultant compound. This guide provides a detailed examination of its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Mechanism of Action

This compound exerts its muscle relaxant effects through a multi-faceted mechanism targeting the central nervous system, specifically the brainstem and spinal cord.[1][2] Unlike other centrally acting muscle relaxants, it does not act through common neurotransmitter systems like GABAergic or serotoninergic receptors, which contributes to its non-sedative nature.[3] The core mechanism involves the modulation of voltage-gated ion channels.

Voltage-Gated Sodium (Na+) Channel Blockade

The primary mechanism of this compound is the inhibition of voltage-gated sodium channels.[1][4][5] This action is state-dependent, meaning it has a higher affinity for channels in the inactivated state, similar to local anesthetics.[4][6] By stabilizing neuronal membranes, it decreases the amplitude and frequency of action potentials, thereby reducing neuronal excitability.[7][8] This effect has been demonstrated on various sodium channel isoforms.[6][9]

Voltage-Gated Calcium (Ca2+) Channel Blockade

This compound also blocks voltage-gated calcium channels, particularly N-type channels.[5][10][11] This action presynaptically inhibits the release of neurotransmitters, such as glutamate, from primary afferent nerve endings in the spinal cord.[3] The inhibition of calcium influx is a key component of its ability to depress spinal reflex pathways.[3][12]

Inhibition of Spinal Reflexes

The dual blockade of Na+ and Ca2+ channels results in a potent inhibition of both monosynaptic and polysynaptic spinal reflex activity.[10][11][13] This action attenuates pathological muscle hypertonia and spasticity at the spinal level.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. dspace.sduaher.ac.in [dspace.sduaher.ac.in]

- 4. This compound: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparative study of the action of this compound on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mims.com [mims.com]

- 8. mims.com [mims.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Basic Aspects of the Pharmacodynamics of this compound, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 13. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

Tolperisone's Effect on Spinal Reflexes and Polysynaptic Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tolperisone is a centrally acting muscle relaxant distinguished by its mechanism of action that provides effective muscle relaxation with a low incidence of sedation. This document provides a detailed examination of this compound's pharmacological effects on spinal reflex arcs, with a specific focus on its influence on both monosynaptic and polysynaptic pathways. Through a combination of presynaptic and postsynaptic actions, primarily involving the blockade of voltage-gated ion channels, this compound effectively attenuates spinal reflex activity. This guide synthesizes quantitative data from key preclinical studies, details common experimental protocols, and visualizes the underlying physiological and experimental processes to offer a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound's primary mechanism involves a dose-dependent inhibition of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][2] This action is crucial to its ability to modulate neuronal excitability and synaptic transmission within the spinal cord.

-

Presynaptic Inhibition: The blockade of Na+ and Ca2+ channels on presynaptic terminals of primary afferent neurons is the predominant mechanism for its spinal reflex inhibitory action.[1][3] By inhibiting these channels, this compound reduces the influx of ions necessary for neurotransmitter vesicle fusion and release. This leads to a decreased release of excitatory neurotransmitters (e.g., glutamate) into the synaptic cleft, thereby depressing the Excitatory Postsynaptic Potential (EPSP) in the postsynaptic neuron.[3][4]

-

Postsynaptic Inhibition: this compound also exhibits a membrane-stabilizing effect on the postsynaptic neuron, akin to a local anesthetic, which contributes to the overall depression of spinal reflexes.[5][6] However, compared to local anesthetics like lidocaine, this compound has a more pronounced effect on synaptic responses than on the direct excitability of motoneurons.[1]

-

Modulation of Descending Pathways: this compound has been shown to inhibit descending reticulospinal projections.[7] Specifically, it depresses the group II flexor reflex by inhibiting descending noradrenergic tonic facilitation within the spinal cord, indicating an influence on supraspinal control of reflex activity.[7]

Effects on Monosynaptic and Polysynaptic Reflexes

A key feature of spinal cord function is the reflex arc, which can be categorized as either monosynaptic or polysynaptic.

-

Monosynaptic Reflex: The simplest reflex arc, involving a single synapse between a sensory (afferent) neuron and a motor (efferent) neuron (e.g., the patellar stretch reflex).[8][9]

-

Polysynaptic Reflex: Involves one or more interneurons that relay signals between the sensory and motor neurons, allowing for more complex responses (e.g., the flexor withdrawal reflex).[8][9]

This compound effectively inhibits both monosynaptic and polysynaptic reflexes.[6][10][11] Some studies suggest its action is particularly unique when compared to other centrally acting muscle relaxants like baclofen (B1667701) and benzodiazepines. While those compounds tend to abolish the monosynaptic reflex while only partially inhibiting the polysynaptic reflex, this compound demonstrates a more specific inhibition of monosynaptic reflexes while also partially affecting polysynaptic pathways.[7] This dose-dependent depression of reflex activity is a hallmark of its therapeutic effect.[1][12]

Quantitative Data Summary

The inhibitory effects of this compound and its analogs have been quantified in various preclinical models. The tables below summarize key findings.

Table 1: In Vitro Inhibition of Spinal Reflexes by this compound Data from isolated hemisected spinal cord of 6-day-old rats.

| Parameter | This compound Concentration | Effect | Reference |

| Dorsal Root Ventral Root Potential (DR-VRP) | 50-400 µM | Dose-dependent depression | [1][12] |

| Monosynaptic component of DR-VRP (IC50) | 52 ± 8 µM | 50% inhibition of the monosynaptic reflex | [13] |

Table 2: In Vivo Inhibition of Spinal Reflexes by this compound Data from anesthetized/decerebrated animal models.

| Animal Model | Dose (i.v.) | Reflex Measured | % Inhibition / Effect | Reference |

| Spinal Cats | 2.5-10 mg/kg | Monosynaptic & Polysynaptic Ventral Root Reflexes | Dose-dependent inhibition | [7][14] |

| Anesthetized Intact Rats | 5 mg/kg | Group II Flexor Reflex | ~50% peak inhibition | [7][14] |

| Anesthetized Intact Rats | 10 mg/kg | Group II Flexor Reflex | ~75% peak inhibition | [7][14] |

| Decerebrated, Laminectomized Rats | 10 mg/kg | Monosynaptic, Disynaptic & Polysynaptic Reflexes | Significant depression of all reflex potentials | [5] |

Experimental Protocols

The investigation of this compound's effects relies on established neurophysiological preparations.

In Vitro Isolated Hemisected Spinal Cord Preparation

This preparation allows for the direct study of drug effects on spinal circuitry without systemic influences.

-

Objective: To record dorsal root-evoked ventral root potentials (DR-VRPs) and assess the effect of this compound on reflex components.

-

Methodology:

-

Anesthesia: Pups are anesthetized with ether and cooled.[13]

-

Dissection: The spinal cord is rapidly removed via laminectomy and placed in cooled, oxygenated artificial cerebrospinal fluid (aCSF).

-

Hemisection: The cord is carefully hemisected along the midline.[13]

-

Recording: The hemisected cord is transferred to a recording chamber perfused with aCSF. A suction electrode is placed on a lumbar dorsal root (e.g., L5) for stimulation, and another is placed on the corresponding ventral root for recording the reflex output.[15]

-

Data Acquisition: Monosynaptic, disynaptic, and polysynaptic components of the VRP are recorded before and after the application of this compound to the bath.

-

In Vivo Spinal Reflex Recording

This model assesses the drug's effect in a more physiologically intact system, including supraspinal influences.

-

Objective: To measure the effect of systemically administered this compound on spinal reflex amplitudes.

-

Animal Model: Anesthetized and/or decerebrated cats, rats, or mice.[5][7][15]

-

Methodology:

-

Anesthesia & Surgery: Animals are anesthetized, and a laminectomy is performed to expose the lumbar spinal cord. In some paradigms, decerebration is performed to remove cortical inhibition.[5][15]

-

Electrode Placement: Stimulating electrodes are placed on a dorsal root (e.g., L5), and recording electrodes are placed on the corresponding ventral root.

-

Baseline Recording: Stable baseline monosynaptic and polysynaptic reflex potentials are recorded following dorsal root stimulation.

-

Drug Administration: this compound is administered intravenously (i.v.).

-

Post-Drug Recording: Reflex potentials are recorded at various time points after administration to determine the magnitude and duration of inhibition.

-

Whole-Cell Patch Clamp of Dorsal Root Ganglion (DRG) Neurons

This technique allows for the direct measurement of ion channel activity in individual neurons.

-

Objective: To directly measure the effects of this compound on voltage-gated Na+ and Ca2+ currents.

-

Preparation: DRG neurons are acutely dissociated and cultured.[1]

-

Methodology: A glass micropipette forms a high-resistance seal with the membrane of a single DRG neuron. The membrane patch is then ruptured to allow electrical access to the cell interior. Voltage-clamp protocols are used to elicit specific ion currents, which are measured before and after the application of this compound.[1][13]

Conclusion

This compound exerts its muscle relaxant effects through a well-defined mechanism centered on the inhibition of spinal reflexes. Its primary action is the blockade of voltage-gated sodium and calcium channels at presynaptic terminals, which curtails excitatory neurotransmitter release and dampens both monosynaptic and polysynaptic reflex pathways.[1][7][10] This is complemented by a postsynaptic membrane-stabilizing effect and modulation of descending inhibitory pathways.[5][7] The quantitative data derived from robust in vitro and in vivo experimental protocols consistently demonstrate a dose-dependent depression of spinal reflex activity. This multifaceted mechanism of action underlies this compound's clinical efficacy as a centrally acting muscle relaxant with a favorable safety profile.

References

- 1. This compound-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Comparative Study: Efficacy and Tolerability of this compound and Thiocolchicoside in Acute Low Back Pain and Spinal Muscle Spasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Basic Aspects of the Pharmacodynamics of this compound, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monosynaptic and polysynaptic reflexes – Lancaster Glossary of Child Development [lancaster.ac.uk]

- 9. homework.study.com [homework.study.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. physoc.org [physoc.org]

- 14. researchgate.net [researchgate.net]

- 15. Method for recording spinal reflexes in mice: effects of thyrotropin-releasing hormone, DOI, this compound and baclofen on monosynaptic spinal reflex potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Sodium Channels: An In-depth Technical Guide to the Molecular Targets of Tolperisone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone is a centrally acting muscle relaxant that has been in clinical use for decades for the management of spasticity and muscle hypertonia. While its inhibitory action on voltage-gated sodium channels is a well-established component of its mechanism, a growing body of evidence reveals that this compound's therapeutic profile is shaped by its interactions with a broader range of molecular targets. This technical guide provides a comprehensive overview of these non-sodium channel targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows to support further research and drug development efforts.

Primary Molecular Targets Beyond Sodium Channels

Beyond its effects on sodium channels, this compound's pharmacological activity is significantly attributed to its modulation of voltage-gated calcium channels and nicotinic acetylcholine (B1216132) receptors.

Voltage-Gated Calcium Channels (VGCCs)

This compound and its analogs have been shown to inhibit voltage-gated calcium channels, an action that contributes to the reduction of neurotransmitter release from primary afferent nerve fibers and the overall depression of spinal reflexes. This effect is considered a key element in its muscle relaxant properties. The inhibitory action of this compound on VGCCs appears to be more pronounced on inactivated channels.

Nicotinic Acetylcholine Receptors (nAChRs)

This compound exhibits inhibitory effects on nicotinic acetylcholine receptors, suggesting a potential role in modulating cholinergic neurotransmission. This interaction may contribute to its overall pharmacological profile, including its muscle relaxant effects.

Quantitative Data on Molecular Interactions

The following table summarizes the available quantitative data for the interaction of this compound and its analogs with key molecular targets beyond sodium channels.

| Compound | Target | Assay Type | Preparation | Quantitative Value | Reference |

| This compound | Voltage-Gated Calcium Channels (Total ICa) | Whole-cell voltage-clamp | Snail (Achatina fulica) neurons | IC50: 1.089 mM | [1] |

| This compound | Inactivated Voltage-Gated Calcium Channels | Whole-cell voltage-clamp | Snail (Achatina fulica) neurons | Kd: 0.162 mM | [1] |

| Silperisone | Voltage-Gated Calcium Channels | Whole-cell patch-clamp | Rat dorsal root ganglion neurons | IC50: 218 ± 22 µM | [2] |

| This compound | Nicotinic Acetylcholine Receptors | Radioligand binding assay ([3H]BTX) | Rat cortical synaptosomes | IC50: 40.9 ± 2.5 µM |

Secondary and Less Characterized Molecular Targets

Dopamine (B1211576) Transporter (DAT)

Studies have indicated a low-affinity interaction of this compound with the presynaptic dopamine transporter, leading to an inhibition of dopamine reuptake.[3] This interaction is likely a consequence of this compound's structural similarity to cocaine, from which it was originally derived. However, the low affinity suggests this is not a primary mechanism of its therapeutic action.

Monoamine Neurotransmitters

There are some suggestions that this compound may interfere with the function of monoamine neurotransmitters like serotonin (B10506) and noradrenaline.[4] However, the precise mechanisms and the quantitative aspects of these interactions are not well-defined in the current literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the molecular targets of this compound.

Whole-Cell Patch-Clamp Electrophysiology for VGCC Inhibition

This protocol describes the methodology for assessing the inhibitory effect of this compound on voltage-gated calcium currents in dorsal root ganglion (DRG) neurons.

1. Cell Preparation:

-

Isolate dorsal root ganglia from neonatal rats.

-

Dissociate the ganglia into individual neurons using enzymatic digestion (e.g., with collagenase and trypsin) followed by mechanical trituration.

-

Plate the dissociated neurons on coated coverslips and culture for 24-48 hours.

2. Electrophysiological Recording:

-

Place a coverslip with adherent DRG neurons in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 140 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. Tetrodotoxin (TTX) should be included to block sodium currents.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, and 4 ATP-Mg, adjusted to pH 7.2.

-

Establish a whole-cell patch-clamp configuration on a selected DRG neuron.

-

Hold the neuron at a holding potential of -80 mV.

-

Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

3. Drug Application and Data Analysis:

-

After obtaining a stable baseline recording of calcium currents, apply this compound at various concentrations to the perfusion solution.

-

Record the calcium currents in the presence of each drug concentration until a steady-state effect is reached.

-

Measure the peak amplitude of the calcium current before and after drug application.

-

Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

-

Fit the data with a Hill equation to determine the IC50 value.

Radioligand Binding Assay for nAChR Interaction

This protocol outlines the procedure for a competitive binding assay to determine the affinity of this compound for nicotinic acetylcholine receptors in rat cortical synaptosomes.

1. Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold sucrose (B13894) buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in a suitable buffer and store at -80°C until use.

2. Binding Assay:

-

On the day of the experiment, thaw the synaptosomal membrane preparation.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add membrane preparation, a fixed concentration of the radioligand (e.g., [3H]α-Bungarotoxin - [3H]BTX), and assay buffer.

-

Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of a known nAChR ligand (e.g., nicotine) to saturate the receptors.

-

Competition: Add membrane preparation, the radioligand, and varying concentrations of this compound.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

3. Filtration and Scintillation Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For the competition experiment, plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Tolperisone binding sites on neuronal membranes

An In-depth Technical Guide to the Binding Sites of Tolperisone on Neuronal Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a centrally acting muscle relaxant that has been in clinical use for decades to treat pathological muscle hypertonicity and spasticity associated with various neurological diseases.[1][2] Unlike other centrally acting muscle relaxants, this compound exhibits a favorable safety profile, notably with a reduced incidence of sedation.[3] This distinct characteristic is attributed to its precise mechanism of action, which involves direct interaction with specific ion channels on neuronal membranes rather than broad modulation of neurotransmitter systems.[3] This technical guide provides a comprehensive overview of the identified and putative binding sites of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated molecular pathways.

Primary Binding Site: Voltage-Gated Sodium Channels (VGSCs)

The cornerstone of this compound's therapeutic effect is its potent, state-dependent blockade of voltage-gated sodium channels (VGSCs).[3] VGSCs are integral membrane proteins responsible for the initiation and propagation of action potentials in neurons. By inhibiting these channels, this compound stabilizes neuronal membranes, reduces neuronal hyperexcitability, and dampens the high-frequency firing characteristic of spastic conditions.[3][4][5]

Molecular modeling studies suggest that this compound likely interacts with the local anesthetic receptor site on VGSCs.[6] Its action is distinct from classic local anesthetics like lidocaine, showing a different profile of isoform specificity and a stronger use-independent (tonic) block on certain isoforms, which may be relevant to its analgesic properties.[2][7]

Quantitative Data: Inhibition of VGSC Isoforms

The inhibitory potency of this compound has been quantified across a range of VGSC α-subunits. The half-maximal inhibitory concentration (IC₅₀) values demonstrate a degree of isoform specificity.

| VGSC Isoform | IC₅₀ (µM) | Cell System | Reference |

| Naᵥ1.2 | 111 | Xenopus laevis Oocytes | [6][7] |

| Naᵥ1.3 | 802 | Xenopus laevis Oocytes | [6][7] |

| Naᵥ1.4 | 201 | Xenopus laevis Oocytes | [6][7] |

| Naᵥ1.5 | 161 | Xenopus laevis Oocytes | [6][7] |

| Naᵥ1.6 | 134 | Xenopus laevis Oocytes | [6][8] |

| Naᵥ1.7 | 129 | Xenopus laevis Oocytes | [6][7] |

| Naᵥ1.8 | 49 | Xenopus laevis Oocytes | [6][7] |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

The IC₅₀ values for VGSC isoforms were primarily determined using the two-electrode voltage clamp technique in heterologously expressed channels.

-

Objective: To measure the effect of this compound on the function of specific voltage-gated sodium channel isoforms.

-

System: Xenopus laevis oocytes are injected with cRNA encoding a specific human Naᵥ α-subunit. This leads to the expression of functional channels on the oocyte membrane.[7]

-

Procedure:

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: A specific amount of cRNA for the desired Naᵥ isoform (e.g., Naᵥ1.2, Naᵥ1.8) is microinjected into the oocyte cytoplasm. The oocytes are then incubated for 2-7 days to allow for channel expression.

-

Electrophysiological Recording: The oocyte is placed in a recording chamber and perfused with a standard bath solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential (voltage electrode) and one to inject current (current electrode).[7]

-

Voltage Clamp: The membrane potential is held at a specific holding potential (e.g., -100 mV). Depolarizing voltage steps are then applied to activate the sodium channels, eliciting an inward sodium current (INa).

-

Drug Application: A baseline INa is recorded. The bath solution is then exchanged for one containing a known concentration of this compound. The INa is recorded again after the drug has equilibrated.[9]

-

Data Analysis: The percentage of current inhibition is calculated for various this compound concentrations. These data points are fitted to a Hill equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the sodium current.[9]

-

Secondary Binding Site: Voltage-Gated Calcium Channels (VGCCs)

In addition to blocking VGSCs, this compound and its analogues also inhibit voltage-gated calcium channels (VGCCs).[10][11] This action is a significant component of its mechanism, particularly in presynaptic nerve terminals. The inhibition of N-type calcium channels, which are crucial for neurotransmitter release, leads to a reduction in the release of excitatory neurotransmitters from primary afferent nerve endings.[2][12] This presynaptic inhibition contributes to the depression of spinal reflexes and is a key differentiator from the action of lidocaine, which has minimal effect on VGCCs at comparable concentrations.[10][11]

Quantitative Data

While studies confirm a marked effect on VGCCs, specific IC₅₀ values for this compound on different VGCC subtypes are not as extensively documented as for VGSCs. Research indicates that this compound's inhibitory action is significant at concentrations that also inhibit spinal reflexes (e.g., 50-400 µM).[10]

Experimental Protocol: Whole-Cell Patch Clamp on DRG Neurons

The effect of this compound on native ion channels is often studied in primary neurons, such as those from the dorsal root ganglion (DRG), which express a variety of VGSCs and VGCCs.

-

Objective: To measure the effect of this compound on voltage-gated sodium and calcium currents in primary sensory neurons.

-

System: Acutely dissociated DRG neurons from rats.

-

Procedure:

-

Cell Culture: DRG are dissected and enzymatically treated to dissociate them into individual neurons, which are then plated on coverslips.

-

Patch Clamp Recording: A glass micropipette with a very fine tip is pressed against the membrane of a single DRG neuron to form a high-resistance seal (a "gigaseal"). The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Current Isolation: The experiment is configured to isolate specific currents. For calcium currents, sodium and potassium channel blockers are included in the intracellular and extracellular solutions.

-

Voltage Protocol: The cell membrane is held at a negative potential. Depolarizing steps are applied to activate the VGCCs, and the resulting calcium currents are recorded.

-

Drug Perfusion: As in the TEVC protocol, baseline currents are recorded before and after the application of this compound via the perfusion system.

-

Data Analysis: The reduction in current amplitude in the presence of the drug is quantified to determine its inhibitory effect.

-

Potential Binding Site: Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Early pharmacological evaluations identified a central anti-nicotine action for this compound.[2] Subsequent studies have shown that this compound can inhibit nicotinic acetylcholine receptor (nAChR) binding in neuronal preparations. nAChRs are ligand-gated ion channels that play a role in synaptic transmission throughout the central and peripheral nervous systems.[13] While this interaction is less potent than its effects on certain VGSC isoforms, it may contribute to its overall pharmacological profile.

Quantitative Data: Inhibition of nAChR Binding

| Target | Ligand | IC₅₀ (µM) | Preparation | Reference |

| Nicotinic Acetylcholine Receptor | [³H]α-Bungarotoxin | 40.9 ± 2.5 | Rat Cortical Synaptosomes | [2] |

Experimental Protocol: Radioligand Binding Assay

This technique is used to quantify the interaction between a drug and a receptor target.

-

Objective: To determine the binding affinity of this compound for nicotinic acetylcholine receptors.

-

System: Synaptosomal membrane preparations from rat cerebral cortex.

-

Procedure:

-

Membrane Preparation: Rat cortical tissue is homogenized and subjected to differential centrifugation to isolate synaptosomes, which are enriched in synaptic membranes containing nAChRs.[14]

-

Binding Reaction: The membrane preparation is incubated in a buffer solution containing a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]α-bungarotoxin for muscle-type and some neuronal nAChRs).

-

Competition: The incubation is performed in the presence of various concentrations of unlabeled this compound. This compound competes with the radioligand for binding to the nAChRs.

-

Separation: After incubation, the mixture is rapidly filtered through glass fiber filters. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand decreases as the concentration of this compound increases. These data are used to calculate the IC₅₀, the concentration of this compound that displaces 50% of the specific binding of the radioligand.

-

Summary and Conclusion

The therapeutic action of this compound is derived from a multi-target mechanism centered on the direct blockade of ion channels in neuronal membranes. Its primary binding sites are voltage-gated sodium channels, where it exhibits a distinct isoform preference, potently inhibiting channels involved in nerve conduction and pain signaling.[2][7] Concurrently, it blocks voltage-gated calcium channels, a crucial action for presynaptic inhibition of neurotransmitter release that underpins its depression of spinal reflexes.[10] A potential, albeit less potent, interaction with nicotinic acetylcholine receptors may also contribute to its pharmacological effects.[2]

This combined action on VGSCs and VGCCs effectively reduces both the excitability of neuronal pathways and the synaptic transmission within the spinal cord, leading to a potent muscle relaxant and analgesic effect without the significant sedation associated with drugs acting on GABAergic or other widespread neurotransmitter systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Basic Aspects of the Pharmacodynamics of this compound, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparative study of the action of this compound on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

Tolperisone Pharmacodynamics: A Technical Guide for Researchers

For immediate release

This in-depth technical guide provides a comprehensive review of the pharmacodynamics of Tolperisone, a centrally acting skeletal muscle relaxant. Designed for researchers, scientists, and drug development professionals, this document details the core mechanisms of action, presents quantitative data, outlines experimental protocols, and visualizes key pathways to facilitate advanced research and development.

Executive Summary

This compound is a centrally acting muscle relaxant utilized for treating pathologically increased skeletal muscle tone and associated pain.[1][2][3] Its unique pharmacodynamic profile, characterized by the inhibition of voltage-gated ion channels, allows it to effectively reduce muscle spasticity and pain without the significant sedative effects commonly associated with other drugs in its class.[4][5] This guide explores its primary mechanisms, including the blockade of voltage-gated sodium and calcium channels, which presynaptically inhibits neurotransmitter release and depresses spinal reflex activity.[6][7][8][9]

Core Mechanism of Action: Dual Ion Channel Blockade

This compound's primary therapeutic effects stem from its ability to modulate neuronal excitability through the blockade of voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs).[7][8] This dual action leads to a stabilization of neuronal membranes and a reduction in the release of excitatory neurotransmitters.

Voltage-Gated Sodium Channel (VGSC) Inhibition

This compound acts as a potent, state-dependent blocker of VGSCs.[10] This action is considered a crucial component of its mechanism.[6][10] By binding to VGSCs, this compound reduces the influx of sodium ions, thereby dampening neuronal excitability and inhibiting the propagation of action potentials in both myelinated A-fibers and unmyelinated C-fibers.[8][10] This membrane-stabilizing effect contributes significantly to its muscle relaxant and analgesic properties.[4] Studies have shown that this compound exhibits different affinities for various VGSC isoforms.[4][10][11]

Table 1: Inhibitory Concentration (IC50) of this compound on Voltage-Gated Sodium Channel Isoforms

| Channel Isoform | IC50 (μM) | Primary Location/Function Significance |

| Na_v1.2_ | ~68[12] | Central Nervous System |

| Na_v1.3_ | ~802[4][12] | Central Nervous System, implicated in neuropathic pain |

| Na_v1.8_ | ~49[4][10] | Peripheral Nerves, important in nociception |

Note: IC50 values can vary based on experimental conditions.

Voltage-Gated Calcium Channel (VGCC) Inhibition

In addition to its effects on sodium channels, this compound also blocks voltage-gated calcium channels, particularly N-type channels.[1][6][9] VGCCs are critical for neurotransmitter release at synaptic terminals. By inhibiting these channels, this compound reduces the influx of calcium that triggers the release of excitatory neurotransmitters from primary afferent nerve endings.[6][9] This presynaptic inhibition is a key factor in its ability to depress spinal reflex pathways.[6][9] While its effect on VGCCs is considered less potent than its effect on VGSCs, it is a significant contributor to its overall pharmacological profile.[1]

Modulation of Spinal Reflex Pathways

This compound exerts a profound inhibitory effect on spinal reflex activity, a cornerstone of its muscle relaxant effect.[1] It effectively depresses both monosynaptic and polysynaptic reflexes within the spinal cord.[4] This action is achieved through a combination of:

-

Presynaptic Inhibition: As described above, the blockade of VGSCs and VGCCs on primary afferent terminals reduces the release of neurotransmitters, dampening the signal transmission to motor neurons.[6][9]

-

Postsynaptic Inhibition: this compound also demonstrates a membrane-stabilizing effect on motor neurons, reducing their excitability.[4][6]

This dual presynaptic and postsynaptic inhibition effectively attenuates afferent nociceptive inputs and inhibits descending projections from the reticulospinal tract, which are crucial for maintaining muscle tone.[1][7][10]

Caption: this compound's inhibitory action on spinal reflex pathways.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology for VGSC Inhibition

This protocol outlines a generalized method for assessing the inhibitory effect of this compound on voltage-gated sodium channels expressed in a cellular system (e.g., HEK293 cells stably expressing a specific Na_v_ subtype).

1. Cell Preparation:

-

Culture cells on glass coverslips in appropriate media until 60-80% confluency.

-

Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in the external solution and perform serial dilutions to obtain the final desired concentrations.

3. Recording Procedure:

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a target cell and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief suction pulse to rupture the membrane patch, achieving the whole-cell configuration.

-

Set the holding potential to a level where VGSCs are in a resting state (e.g., -100 mV).

4. Data Acquisition:

-

Tonic Block Assessment: Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. After establishing a stable baseline, perfuse the cell with increasing concentrations of this compound and record the steady-state block at each concentration.

-

Data Analysis: Measure the peak sodium current amplitude before (I_control_) and after (I_drug_) drug application. Calculate the percentage of inhibition and plot against the drug concentration to determine the IC50 value using the Hill equation.

Caption: Generalized workflow for a patch-clamp experiment.

Distinguishing Pharmacodynamic Features

A key characteristic of this compound is its lack of significant sedative or cognitive side effects at therapeutic doses, which distinguishes it from many other centrally acting muscle relaxants like benzodiazepines.[5] This favorable profile is attributed to its specific mechanism of action, which does not substantially involve GABAergic or adrenergic systems. Its primary action is confined to modulating neuronal hyperexcitability via ion channel blockade rather than broad central nervous system depression.

Conclusion and Future Directions

This compound's pharmacodynamic profile is defined by a multi-faceted mechanism centered on the state-dependent blockade of voltage-gated sodium and calcium channels. This dual action effectively suppresses neuronal hyperexcitability in spinal reflex pathways, leading to potent muscle relaxation and analgesia without significant sedation.

Future research should continue to explore the specific interactions of this compound with different ion channel subtypes to further elucidate its molecular pharmacology.[10] Investigating its effects in various models of neuropathic pain and spasticity could uncover new therapeutic applications and refine its clinical use. A deeper understanding of its structure-activity relationship could also guide the development of next-generation muscle relaxants with improved efficacy and safety profiles.

References

- 1. Basic Aspects of the Pharmacodynamics of this compound, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Basic aspects of the pharmacodynamics of this compound, a widely applicable centrally acting muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound Hydrochloride | 3644-61-9 | Benchchem [benchchem.com]

- 11. A comparative study of the action of this compound on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Tolperisone's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolperisone is a centrally acting muscle relaxant that has been in clinical use for decades for the treatment of musculoskeletal spasms and spasticity.[1][2] Its primary mechanism of action is widely attributed to the blockade of voltage-gated sodium and calcium channels.[1][3] However, early pharmacological evaluations also revealed a "central anti-nicotine action," suggesting an interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[3] This guide provides an in-depth analysis of the available scientific data on the interaction between this compound and nAChRs, focusing on quantitative data, experimental methodologies, and potential signaling implications.

Quantitative Data

The primary quantitative data available for the interaction of this compound with nAChRs is derived from radioligand binding assays. This compound has been shown to inhibit the binding of a specific radioligand to nAChRs in rat brain preparations. The key finding is summarized in the table below.

| Compound | Receptor Preparation | Radioligand | IC50 (µM) | Potency Comparison | Reference |

| This compound | Rat cortical synaptosomes | [³H]BTX | 40.9 ± 2.5 | - | [3][4] |

| Lidocaine | Rat cortical synaptosomes | [³H]BTX | ~409 | 10x less potent | [3][4] |

[³H]BTX = Tritiated α-Bungarotoxin

This data indicates that this compound inhibits the binding of α-Bungarotoxin to nicotinic receptors with moderate potency. Of note, the local anesthetic lidocaine, to which this compound is structurally and functionally related regarding its effects on sodium channels, is approximately one order of magnitude less potent in this assay.[3][4]

Experimental Protocols

The following section details the likely experimental methodology used to obtain the quantitative data presented above. It is important to note that the specific, detailed protocol from the original study was not available in the reviewed literature; therefore, this represents a generalized protocol for a competitive radioligand binding assay for nAChRs.

Radioligand Binding Assay for nAChR

Objective: To determine the concentration at which this compound inhibits 50% of the specific binding of a radiolabeled ligand ([³H]α-Bungarotoxin) to nicotinic acetylcholine receptors in a rat brain preparation.

Materials:

-

Tissue Preparation: Rat cortical synaptosomes.

-

Radioligand: [³H]α-Bungarotoxin ([³H]BTX), a high-affinity antagonist for certain nAChR subtypes, particularly the α7 subtype and muscle-type receptors.

-

Competitor: this compound hydrochloride.

-

Non-specific binding control: A high concentration of a known nAChR ligand (e.g., unlabeled α-Bungarotoxin or nicotine).

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS) or Tris-HCl buffer.

-

Filtration apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation counter: For measuring radioactivity.

Methodology:

-

Preparation of Synaptosomes:

-

Rat cerebral cortices are dissected and homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet cellular debris.

-

The supernatant is then subjected to further centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals and receptors.

-

The synaptosomal pellet is resuspended in the assay buffer.

-

-

Competitive Binding Assay:

-

Aliquots of the synaptosomal preparation are incubated in assay tubes.

-

Increasing concentrations of this compound are added to the tubes.

-

A constant, low concentration of [³H]BTX is added to all tubes.

-

A set of tubes containing a high concentration of an unlabeled nAChR ligand is included to determine non-specific binding.

-

The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a vacuum manifold.

-

The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification of Bound Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the this compound concentration.

-

The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.

-

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Putative Signaling Pathway of this compound's Action on nAChRs

Based on the inhibitory effect of this compound on ligand binding to nAChRs and the known downstream signaling of these receptors, a putative signaling pathway can be proposed. The activation of nAChRs, which are ligand-gated ion channels, typically leads to an influx of cations, including Na⁺ and Ca²⁺. This can depolarize the cell membrane and, through the increase in intracellular Ca²⁺, activate various downstream signaling cascades. This compound, by inhibiting ligand binding, would be expected to antagonize these effects.

Caption: Putative signaling pathway of this compound's inhibitory action on nAChRs.

Conclusion

The available evidence indicates that this compound interacts with nicotinic acetylcholine receptors, exhibiting an inhibitory effect on ligand binding with an IC50 in the micromolar range. This interaction is less potent than its well-documented effects on voltage-gated sodium and calcium channels, suggesting it may be a secondary pharmacological action. Further research, particularly functional studies using electrophysiology on various nAChR subtypes, is necessary to fully elucidate the significance of this interaction and its contribution to the overall pharmacological profile of this compound. The methodologies and putative pathways described in this guide provide a framework for future investigations in this area.

References

- 1. This compound: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a typical representative of a class of centrally acting muscle relaxants with less sedative side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Basic Aspects of the Pharmacodynamics of this compound, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Tolperisone's Neuroprotective Potential: A Technical Guide to Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolperisone, a centrally acting muscle relaxant, is demonstrating a promising neuroprotective profile in preclinical studies. Beyond its established mechanism of blocking voltage-gated sodium and calcium channels, recent evidence highlights its ability to modulate key signaling pathways implicated in neuronal survival. This technical guide synthesizes the current preclinical findings, with a focus on a significant study showcasing this compound's efficacy in a Parkinson's disease model. We provide a detailed overview of the experimental protocols, quantitative data, and the elucidated mechanisms of action to support further research and development in the field of neuroprotection.

Core Mechanism of Action

This compound's primary mechanism involves the inhibition of voltage-gated sodium and calcium channels.[1][2][3] This action leads to a reduction in neuronal hyperexcitability and stabilizes neuronal membranes. By blocking these channels, this compound effectively suppresses the excessive influx of ions that can trigger neurotoxic cascades.[4] This foundational mechanism is believed to contribute to its neuroprotective effects by mitigating excitotoxicity, a common pathway in various neurodegenerative conditions.

Preclinical Evidence in a Parkinson's Disease Model

A pivotal study by Zaman et al. (2024) has provided compelling evidence for the neuroprotective effects of this compound in a rotenone-induced mouse model of Parkinson's disease.[5][6][7] Rotenone (B1679576), a pesticide that inhibits mitochondrial complex I, is widely used to replicate the pathological features of Parkinson's disease in animals, including the loss of dopaminergic neurons and motor deficits.[8][9][10][11][12][13]

Quantitative Outcomes

The administration of this compound demonstrated significant neuroprotective and restorative effects in this preclinical model. The key quantitative findings are summarized below:

| Parameter | Control Group | Rotenone-Treated Group | Rotenone + this compound Group |

| Neuron Count (Substantia Nigra) | Normal | Significant Reduction | Restored Neuron Count |

| MMP-9 Concentration | Baseline | Significantly Increased | Reduced to near-baseline |

| Phospho-p38 MAPK Expression | Baseline | Significantly Increased | Reduced Expression |

| Phospho-ERK1/2 Expression | Baseline | Significantly Increased | Reduced Expression |

Data synthesized from Zaman et al. (2024).[5][6][7]

These results indicate that this compound not only protected neurons from rotenone-induced toxicity but also appeared to promote the recovery of the neuronal population.

Experimental Protocol: Rotenone-Induced Parkinson's Disease Model

The following protocol provides a generalized methodology for inducing Parkinson's disease in mice using rotenone, based on established practices and the details available from the key study.

1. Animal Model:

-

Species: Male C57BL/6 mice[8]

-

Age: 8 weeks old[8]

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Induction of Parkinsonism:

-

Agent: Rotenone, a mitochondrial complex I inhibitor.[8][11][13]

-

Administration: Daily oral or subcutaneous administration.[9][14] The Zaman et al. (2024) study utilized an oral administration route.

-

Duration: The induction period can range from several days to weeks, depending on the desired severity of the pathology.[9][10][14]

3. This compound Treatment:

-

Administration: Following the induction of Parkinsonian features, this compound hydrochloride is administered. The Zaman et al. study likely used oral gavage.

-

Dosage and Duration: Specific details from the primary study are pending full-text availability. However, clinical studies have explored daily doses ranging from 150 mg to 900 mg in divided doses.[15][16]

4. Assessment of Neuroprotection:

-

Behavioral Tests: To evaluate motor function, tests such as the rotarod test (for motor coordination and balance) and the pole test (for bradykinesia) are commonly employed.[17][18]

-